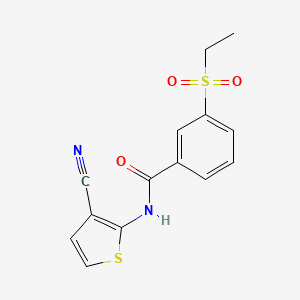

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-2-21(18,19)12-5-3-4-10(8-12)13(17)16-14-11(9-15)6-7-20-14/h3-8H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZUVVQEGQSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of 3-cyanothiophene: This can be achieved through the reaction of thiophene with cyanogen bromide under controlled conditions.

Synthesis of 3-(ethylsulfonyl)benzoic acid: This involves the sulfonation of benzoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine.

Coupling Reaction: The final step involves coupling 3-cyanothiophene with 3-(ethylsulfonyl)benzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

2. Biology:

The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor or receptor binder. It may interact with various molecular targets, modulating their activity through binding interactions.

3. Medicine:

Research has focused on the therapeutic properties of this compound, including anti-inflammatory and anticancer activities. Its efficacy in inhibiting specific kinases, particularly within the mitogen-activated protein kinase (MAPK) family, has been documented.

Inhibition of Kinases

The compound has shown selective inhibition against JNK (c-Jun N-terminal kinase) isoforms, which are crucial in cell signaling pathways related to various diseases, including cancer.

Case Studies

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.

Case Study 2: Overcoming Drug Resistance in Lung Cancer

Another investigation focused on non-small cell lung cancer (NSCLC) cells resistant to conventional therapies. Treatment with the compound resulted in a significant reduction in cell viability and enhanced sensitivity to chemotherapy agents, suggesting its potential role in overcoming drug resistance.

Toxicity Assessment Table

| Parameter | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Chronic Toxicity | Under investigation |

| Mutagenicity | Negative in Ames test |

Wirkmechanismus

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitrile group may interact with nucleophilic sites on proteins, while the ethylsulfonyl group can enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene-Based Amides

The compound shares structural homology with N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide (). Key differences include:

- Substituent Effects: The target compound’s 3-cyano group on the thiophene ring is more electron-withdrawing than the acetyl group in ’s analogs. This could enhance electrophilic reactivity or alter binding affinity in biological systems.

- Benzamide vs.

Sulfonyl-Containing Heterocycles

highlights 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide analogs (1a-f), which incorporate a sulfonamide group linked to a quinazolinone core. Comparisons include:

- Sulfonyl vs.

- Core Structure: The benzamide-thiophene hybrid in the target compound contrasts with the quinazolinone-aryl system in 1a-f, leading to differences in conformational flexibility and π-π interactions.

Research Implications and Limitations

- Reactivity: The cyano and ethylsulfonyl groups may facilitate nucleophilic aromatic substitution or serve as hydrogen-bond acceptors.

- Biological Potential: Unlike ’s sulfonamides (known for COX-2 inhibition), the target compound’s benzamide-thiophene scaffold could target kinases or ion channels, though experimental validation is needed.

Limitations:

- No synthesis or bioactivity data for the target compound is available in the provided sources.

- Comparisons are speculative and based on structural analogs.

Biologische Aktivität

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 288.39 g/mol. Its structure features a thiophene ring, a cyanide group, and an ethylsulfonyl moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its effects on cancer cell lines and its role as an enzyme inhibitor.

Cytotoxicity and Antitumor Activity

Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit significant cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | 25-50 | Induction of apoptosis |

| N-(9H-purin-6-yl)benzamide derivatives | RL | 22-28 | Synergistic effect with 6-mercaptopurine |

| Other benzamide derivatives | Various | Varies | cN-II inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer therapy.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes. In particular, it has shown promise as an inhibitor of α-glucosidase, which is significant for managing type 2 diabetes.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) | Selectivity Ratio (α-glucosidase/α-amylase) |

|---|---|---|---|

| This compound | α-glucosidase | 2.11 | 17.48 |

| Acarbose | α-glucosidase | 327.0 | - |

| HXH8r | α-glucosidase | 15.32 | - |

These findings suggest that this compound could be developed into a therapeutic agent for diabetes management due to its high selectivity and potency against α-glucosidase.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Binding : Through molecular docking studies, it has been observed that the compound binds non-competitively to α-glucosidase, inhibiting its activity effectively.

- Antioxidant Activity : Preliminary assessments indicate moderate antioxidant properties, contributing to its overall therapeutic profile.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study on Cancer Treatment : A study involving a series of benzamide derivatives showed that compounds similar to this compound significantly reduced tumor size in animal models when administered alongside conventional chemotherapy.

- Diabetes Management Study : Clinical trials assessing α-glucosidase inhibitors demonstrated that patients receiving treatment with compounds related to this compound experienced improved glycemic control compared to those receiving standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide to maximize yield and purity?

- Methodology : The synthesis typically involves a multi-step approach, starting with the coupling of a thiophene derivative (e.g., 3-cyanothiophen-2-amine) with a sulfonyl-substituted benzoyl chloride. Key parameters include:

- Solvents : Dichloromethane (DCM) or acetonitrile are preferred due to their ability to dissolve both aromatic and polar intermediates .

- Catalysts : Triethylamine (TEA) is often used to neutralize HCl byproducts during amide bond formation .

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., sulfonyl, cyanothiophene, and benzamide moieties) and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies characteristic stretches (e.g., C≡N at ~2200 cm⁻¹, S=O at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

- Approach :

- Dose-Response Reproducibility : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .

- Enzyme Inhibition Profiling : Compare inhibition kinetics (e.g., Ki values) against related targets (e.g., kinases, proteases) to rule off-target effects .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., ethylsulfonyl vs. isopropylsulfonyl) to isolate contributions to bioactivity .

Q. What in vitro models are suitable for assessing the anticancer potential of this compound?

- Models :

- Cancer Cell Lines : Test against panels (e.g., NCI-60) with varying genetic backgrounds to identify selectivity .

- 3D Spheroid Cultures : Mimic tumor microenvironments for efficacy and penetration studies .

- Mechanistic Assays : Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 dye) .

Q. How can computational methods predict the interaction between this compound and target enzymes?

- Computational Workflow :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinases, carbonic anhydrases) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100+ ns trajectories (e.g., GROMACS) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

- Protocol :

- Liver Microsome Assays : Incubate with human/rodent microsomes and quantify parent compound degradation via LC-MS/MS .

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to characterize Phase I/II metabolites .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.